Sulfo-cyanine3 Azide Sodium: An In-depth Technical Guide
Sulfo-cyanine3 Azide Sodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sulfo-cyanine3 azide (B81097) sodium is a water-soluble, fluorescent dye that serves as a critical tool in modern biochemical and biomedical research. Its primary application lies in the precise labeling of biomolecules through a bioorthogonal reaction known as "click chemistry." This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.
Core Properties and Specifications
Sulfo-cyanine3 azide sodium is characterized by its excellent water solubility, a crucial feature for bioconjugation reactions in aqueous environments, which minimizes the need for organic co-solvents that can be detrimental to sensitive biological samples.[1][2] Its fluorescence properties are analogous to the well-established Cy3® dye, exhibiting bright orange-red fluorescence.[1]
| Property | Value | Reference(s) |
| Synonyms | Sulfo-Cy3 Azide | [1][3] |
| Appearance | Dark red solid | [2] |
| Excitation Maximum (λex) | 548 - 555 nm | [2][4] |
| Emission Maximum (λem) | 563 - 570 nm | [2][4] |
| Molar Extinction Coefficient | ~150,000 - 162,000 cm⁻¹M⁻¹ at ~550 nm | [2][3] |
| Quantum Yield (Φ) | ~0.1 - 0.32 | [3] |
| Molecular Formula | C₃₃H₄₀N₆NaO₇S₂ (example) | [2] |
| Molecular Weight | ~722.82 g/mol (sodium salt example) | [2] |
| Solubility | High solubility in water and DMSO | [1] |
| Reactive Group | Azide (-N₃) | [4] |
Mechanism of Action: Click Chemistry
The utility of Sulfo-cyanine3 azide stems from its terminal azide group, which enables it to participate in highly efficient and specific "click" reactions. These reactions are bioorthogonal, meaning they occur without interfering with native biological processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common application of Sulfo-cyanine3 azide is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide group of the dye reacts with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living cells where the cytotoxicity of copper is a concern, a copper-free version of click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed. This reaction utilizes a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne is sufficient to drive the reaction with the azide without the need for a catalyst.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Experimental Protocols
The following are generalized protocols for the labeling of proteins and oligonucleotides using Sulfo-cyanine3 azide. Optimization may be required for specific applications.
Protein Labeling via CuAAC
This protocol outlines the steps for labeling an alkyne-modified protein with Sulfo-cyanine3 azide.
Materials:
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Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
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Sulfo-cyanine3 azide sodium salt
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Dimethyl sulfoxide (B87167) (DMSO)
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Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
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Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 300 mM in water)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Prepare Stock Solutions:
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Dissolve Sulfo-cyanine3 azide in DMSO to a stock concentration of 10 mM.
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Prepare fresh sodium ascorbate solution.
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-
Prepare Catalyst Premix: In a microcentrifuge tube, mix the THPTA ligand and CuSO₄ solution. The THPTA ligand helps to stabilize the Cu(I) ion and improve reaction efficiency in aqueous buffers.
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Reaction Setup:
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In a separate tube, add the alkyne-modified protein solution.
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Add the Sulfo-cyanine3 azide stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized (e.g., 5-10 fold molar excess of dye).
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Add the catalyst premix to the protein-dye mixture.
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-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
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Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
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Purification: Remove the unreacted dye and catalyst components from the labeled protein using a suitable purification method, such as size-exclusion chromatography or dialysis.
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for the Sulfo-cyanine3 dye).
Caption: General workflow for protein labeling using CuAAC.
Synthesis of Sulfo-cyanine3 Azide
The synthesis of Sulfo-cyanine3 azide is a multi-step process that is typically performed by specialized chemical suppliers. The general approach involves the synthesis of the core cyanine (B1664457) dye structure followed by the introduction of the azide functionality.
A common synthetic route for cyanine dyes involves the condensation of two heterocyclic quaternary salts with a polymethine bridge-forming reagent. For Sulfo-cyanine3, this typically involves sulfonated indolenine derivatives. The azide group is usually introduced by reacting a suitable precursor, such as a halogenated or tosylated derivative of the cyanine dye, with an azide salt (e.g., sodium azide). The final product is then purified by chromatography.
Applications in Research and Development
The high water solubility, bright fluorescence, and bioorthogonal reactivity of Sulfo-cyanine3 azide make it a versatile tool for a wide range of applications:
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Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and interactions.
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Flow Cytometry: Cells labeled with Sulfo-cyanine3 can be identified and sorted based on their fluorescence.
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Proteomics: Used for the fluorescent labeling of proteins for visualization on 2D gels or in in-gel fluorescence detection.
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Genomics and Transcriptomics: Fluorescently labeled oligonucleotides can be used as probes in techniques such as fluorescence in situ hybridization (FISH).
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Drug Development: The dye can be used to track the delivery and cellular uptake of drug candidates.
Conclusion
Sulfo-cyanine3 azide sodium is a powerful and versatile fluorescent probe for the specific labeling of biomolecules in complex biological systems. Its high water solubility and amenability to click chemistry reactions make it an invaluable tool for researchers in a variety of fields, from basic cell biology to drug discovery and development. The protocols and information provided in this guide offer a solid foundation for the successful application of this important research chemical.
